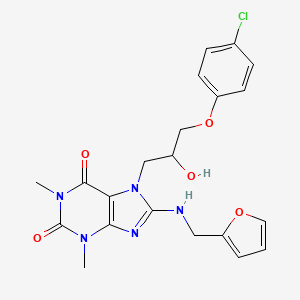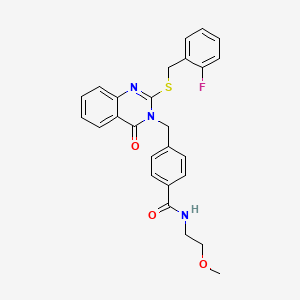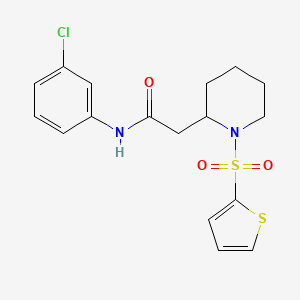
(E)-3,3-dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one
概要
説明
“3-(thiophen-2-yl)piperazin-2-one” is a chemical compound with the CAS Number: 86696-86-8 . It has a molecular weight of 182.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c11-8-7 (9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.
作用機序
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, they can inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
A related chalcone compound showed good pharmacokinetic properties as assessed by admet .
Result of Action
Thiophene derivatives are known to have various effects at the molecular and cellular level, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The synthesis of thiophene derivatives often involves the manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules, in order to enhance biological activity .
実験室実験の利点と制限
DTAA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits significant biological activities at low concentrations. DTAA is also stable under physiological conditions and has low toxicity, making it a promising candidate for further preclinical and clinical studies. However, DTAA has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. DTAA also has poor bioavailability, which may limit its therapeutic efficacy in vivo.
将来の方向性
There are several future directions for DTAA research. One potential direction is to investigate the use of DTAA as a radioprotective agent in cancer patients undergoing radiotherapy. Another direction is to explore the potential use of DTAA as an anti-inflammatory and antioxidant agent in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, DTAA can be modified to improve its bioavailability and water solubility, which may enhance its therapeutic efficacy. Finally, the mechanism of action of DTAA needs to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, DTAA is a novel compound that exhibits significant biological activities and potential therapeutic applications. DTAA can be synthesized using a simple and efficient method and has been extensively studied for its anti-inflammatory, antioxidant, and antitumor effects. DTAA modulates various signaling pathways and exhibits several biochemical and physiological effects. DTAA has several advantages for lab experiments, but also has some limitations. There are several future directions for DTAA research, including its potential use as a radioprotective agent and as an anti-inflammatory and antioxidant agent in various diseases.
科学的研究の応用
DTAA has been extensively studied for its biological activities and potential therapeutic applications. Several studies have reported that DTAA exhibits significant anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). DTAA has also been shown to exert antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, DTAA has been investigated for its potential use as a radioprotective agent, as it can reduce the damaging effects of ionizing radiation on normal cells.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3,3-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2)12(17)14-7-8-15(13)11(16)6-5-10-4-3-9-18-10/h3-6,9H,7-8H2,1-2H3,(H,14,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKFCKEYZPTJK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C=CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)NCCN1C(=O)/C=C/C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413004.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3413012.png)


![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413029.png)
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413041.png)
![N-(4-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413052.png)
![N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B3413057.png)

![3-Benzyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3413083.png)
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413094.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3413098.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B3413101.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413107.png)